N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide
Description
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide is a piperazine derivative characterized by a tert-butyl carboxamide group and an isopropyl substituent on the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The tert-butyl group enhances metabolic stability by sterically shielding the carboxamide moiety, while the isopropyl substituent contributes to lipophilicity, influencing membrane permeability and target engagement .
Properties
IUPAC Name |
N-tert-butyl-4-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14-6-8-15(9-7-14)11(16)13-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAAVNWPVKSILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide typically involves the reaction of 4-isopropylpiperazine with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or isopropyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structure : Features a 4-chlorophenyl carboxamide and ethyl group on piperazine.
- Conformation : The piperazine ring adopts a chair conformation, similar to the target compound .
- Physicochemical Properties: The 4-chlorophenyl group increases electron-withdrawing effects compared to tert-butyl, reducing basicity of the piperazine nitrogen.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- Structure : Contains a piperidin-4-yl substituent and Boc-protected carboxamide.
- Key Differences :
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Structure : Includes a heterocyclic oxadiazole-pyridyl moiety.
- The pyridyl group increases polarity, reducing log P compared to the isopropyl-substituted target compound .
Physicochemical and Pharmacokinetic Properties
- Higher TPSA (Topological Polar Surface Area) in chlorophenyl derivatives correlates with reduced blood-brain barrier penetration .
Biological Activity
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide is a compound with significant interest in biological and medicinal chemistry due to its structural properties and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
This compound is characterized by its piperazine ring structure, which is a common motif in many biologically active compounds. The presence of the tert-butyl and isopropyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
The compound primarily functions through its interaction with specific enzymes and receptors. It can act as an inhibitor or modulator , affecting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is critical for its role in studies related to enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound has been employed in studies focusing on enzyme inhibition. Its structural similarity to biologically active compounds allows it to serve as a useful tool in understanding enzyme mechanics and developing inhibitors for therapeutic purposes.
Therapeutic Applications
The compound has been investigated for potential therapeutic effects, particularly in treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in drug development aimed at conditions such as depression or anxiety.
Case Studies
- Neuropharmacological Studies : In a study examining the effects of various piperazine derivatives on neurotransmitter systems, this compound was shown to exhibit significant modulation of serotonin receptors, suggesting potential antidepressant properties.
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. For example, IC50 values were determined for various cell lines, indicating effective inhibition of cell proliferation at micromolar concentrations.
Data Table: Cytotoxicity Profile
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 15.2 |
| MCF7 (Breast) | 12.5 |
| HL60 (Leukemia) | 18.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
